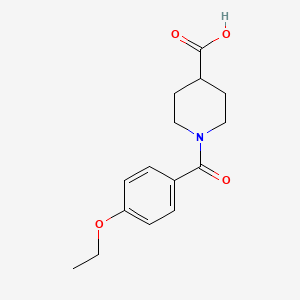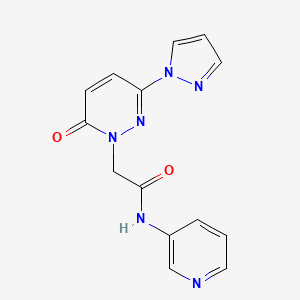
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as FTPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPM is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is not fully understood, but it has been proposed that Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to interact with various proteins, including HSP90, Bcl-2, and PARP-1, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several advantages for laboratory experiments, including its low molecular weight, high solubility in water, and ease of synthesis. However, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal dose and administration route of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone and to evaluate its safety and toxicity in vivo.
合成法
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid with 4-(thiophen-3-yl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of furan-2-carboxylic acid with 4-(thiophen-3-yl)piperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). The yield of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can be improved by using different solvent systems and reaction conditions.
科学的研究の応用
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
furan-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(13-2-1-8-17-13)15-6-3-11(4-7-15)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJUEBIFWWWIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)
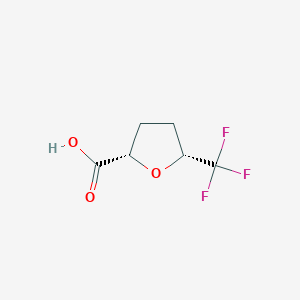

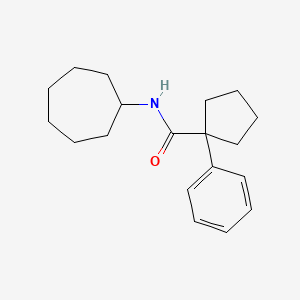
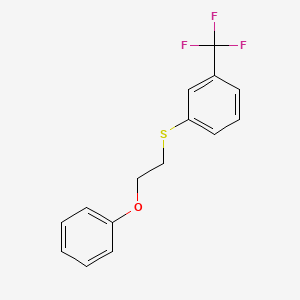

![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)
